molecular formula C11H8N4O B1621170 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate CAS No. 50627-20-8

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Cat. No.: B1621170
CAS No.: 50627-20-8
M. Wt: 212.21 g/mol
InChI Key: AORPLEUXDGHXKK-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate is a chemical compound with the molecular formula C11H8N4O. It is known for its unique structure, which includes an amino group, a cyano group, and a phenyl group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate typically involves the reaction between 2-isonitrosoacetophenone and aminomalononitrile p-toluenesulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrazine derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring .

Scientific Research Applications

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate include other pyrazine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-imino-6-phenylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-6-9-11(13)15(16)7-10(14-9)8-4-2-1-3-5-8/h1-5,7,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPLEUXDGHXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N)C(=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384007
Record name 2-amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50627-20-8
Record name 2-amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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